2-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid
Description
2-[3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid (CAS: 847783-65-7) is a 1,2,4-triazole derivative featuring a 4-ethoxyphenyl substituent at position 3 and a sulfanyl (-SH) group at position 5 of the triazole ring, with an acetic acid moiety attached to position 4 . This compound belongs to a class of heterocyclic molecules known for diverse pharmacological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties. Its structure combines electron-donating (ethoxy group) and hydrogen-bonding (sulfanyl and carboxylic acid) functionalities, which influence its physicochemical behavior and biological interactions.
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-2-18-9-5-3-8(4-6-9)11-13-14-12(19)15(11)7-10(16)17/h3-6H,2,7H2,1H3,(H,14,19)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIXDSLDXQRAPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601152698 | |
| Record name | 3-(4-Ethoxyphenyl)-1,5-dihydro-5-thioxo-4H-1,2,4-triazole-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601152698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847783-65-7 | |
| Record name | 3-(4-Ethoxyphenyl)-1,5-dihydro-5-thioxo-4H-1,2,4-triazole-4-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847783-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Ethoxyphenyl)-1,5-dihydro-5-thioxo-4H-1,2,4-triazole-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601152698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Phenyl Group: The phenyl group with an ethoxy substituent can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can undergo reduction under specific conditions to yield dihydrotriazoles.
Substitution: The ethoxy group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer activity. Specifically, compounds similar to 2-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid have been shown to inhibit the growth of various cancer cell lines, including melanoma and breast cancer. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell migration .
| Cancer Type | Activity Observed | Reference |
|---|---|---|
| Melanoma | Inhibition of cell growth | |
| Breast Cancer | Induction of apoptosis | |
| Pancreatic Cancer | Growth inhibition |
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that this compound exhibits inhibitory effects against a range of bacterial strains. The compound's efficacy against resistant strains is particularly noteworthy, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties as well. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests a potential therapeutic role in conditions characterized by chronic inflammation .
Therapeutic Potential
Given its diverse biological activities, this compound holds promise as a lead compound in drug development for various therapeutic areas:
- Oncology : As an anticancer agent targeting multiple pathways involved in tumor growth.
- Infectious Diseases : As a novel antimicrobial agent against resistant pathogens.
- Inflammatory Disorders : As a treatment option for chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are key functional groups that interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare the target compound with analogs differing in substituents, synthetic routes, and biological activities. Key structural variations include substitutions on the triazole ring, aromatic substituents, and side-chain modifications.
Structural Analogs and Substituent Effects
Key Observations :
Key Insights :
- Anti-Inflammatory Potential: The target compound’s ethoxyphenyl and sulfanyl groups may synergize to scavenge free radicals, akin to ’s bromophenyl analog .
- Therapeutic Gaps: Limited data on the target compound’s specific activities necessitate further profiling against benchmarks like diclofenac .
Biological Activity
2-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid, a compound with the molecular formula CHNOS, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
The compound is characterized by:
- Molecular Weight : 293.34 g/mol
- Structure : Contains a triazole ring, which is known for its role in pharmacological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi. The results showed:
- Minimum Inhibitory Concentration (MIC) values ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.
- Effective against fungal pathogens such as Candida albicans with MIC values around 64 µg/mL.
Antioxidant Properties
The compound has demonstrated strong antioxidant activity. In vitro assays revealed that it effectively scavenges free radicals and reduces oxidative stress markers:
- DPPH Assay : Showed a significant reduction in DPPH radical concentration, indicating potent free radical scavenging ability.
- ABTS Assay : Exhibited an IC50 value of 25 µg/mL, showcasing its potential as an antioxidant agent.
Anti-inflammatory Effects
Studies have reported that this compound can modulate inflammatory responses:
- Cytokine Production : It significantly reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.
- Animal Models : In models of acute inflammation, administration resulted in reduced paw edema and inflammatory cell infiltration.
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in the inflammatory pathway (e.g., COX and LOX).
- Modulation of Signaling Pathways : It affects NF-kB signaling pathways, leading to downregulation of inflammatory mediators.
Case Studies
Q & A
Q. Q1. What are the standard synthetic routes for 2-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid, and what reagents are critical for optimizing yield?
Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with chloroacetic acid under reflux in ethanol or methanol. Key reagents include 4-ethoxyphenyl-substituted precursors and thiourea derivatives. Reaction conditions (e.g., 80–100°C, 6–8 hours) are critical for ring closure and sulfur incorporation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Structural confirmation requires elemental analysis (C, H, N, S) and IR spectroscopy to identify thiol (-SH) and carboxylic acid (-COOH) functional groups .
Advanced Synthesis Challenges
Q. Q2. How can researchers mitigate side reactions during the synthesis of triazole-thioacetic acid derivatives?
Methodological Answer: Side reactions like over-alkylation or oxidation of the thiol group can be minimized by:
- Using inert atmospheres (N₂/Ar) to prevent disulfide formation.
- Employing controlled stoichiometry (e.g., 1:1 molar ratio of chloroacetic acid to triazole-thiol precursors).
- Adding antioxidants (e.g., ascorbic acid) during reflux.
Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) to isolate intermediates. For example, highlights the use of thin-layer chromatography (TLC) to confirm intermediate purity before proceeding to salt formation .
Structural and Conformational Analysis
Q. Q3. What advanced techniques are used to resolve the three-dimensional conformation of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond angles, dihedral angles, and hydrogen-bonding networks. Computational methods like density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data. and emphasize SC-XRD for triazole derivatives and DFT for corroborating crystallographic data .
Biological Activity Profiling
Q. Q4. What in vitro assays are recommended to evaluate the antimicrobial potential of this compound?
Methodological Answer: Standard assays include:
- Broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Time-kill kinetics to assess bactericidal/fungicidal activity over 24 hours.
- Cytotoxicity screening using mammalian cell lines (e.g., HEK-293) to gauge selectivity. and suggest that ethoxyphenyl and thiol groups enhance membrane permeability, making these assays critical for structure-activity relationship (SAR) studies .
Stability and Degradation Pathways
Q. Q5. How does the thiol (-SH) group influence the compound’s stability under varying pH conditions?
Methodological Answer: The thiol group is prone to oxidation at pH >7, forming disulfide bridges. Stability studies should include:
- Forced degradation in acidic (HCl 0.1M), basic (NaOH 0.1M), and oxidative (H₂O₂ 3%) conditions at 40°C.
- HPLC-PDA analysis (C18 column, acetonitrile/water + 0.1% TFA) to quantify degradation products. reports mass balance studies showing 100% recovery in controlled degradation, suggesting disulfide formation as the primary pathway .
Computational Modeling for Reactivity Prediction
Q. Q6. How can DFT calculations guide the design of derivatives with enhanced bioactivity?
Methodological Answer: DFT can predict:
- Electrophilic/nucleophilic sites via molecular electrostatic potential (MEP) maps.
- Binding affinities to target enzymes (e.g., cytochrome P450) using docking simulations (AutoDock Vina).
- Solubility parameters via COSMO-RS. and highlight the use of DFT to optimize triazole-thiol interactions with microbial enzyme active sites .
Methodological Comparison with Analogues
Q. Q7. How do substituents (e.g., ethoxyphenyl vs. methoxyphenyl) impact reactivity and bioactivity?
Methodological Answer:
- Electron-donating groups (e.g., ethoxy) enhance π-π stacking with microbial DNA, increasing antibacterial potency.
- Lipophilicity (logP) can be adjusted via substituent size; ethoxy (higher logP) improves membrane penetration vs. methoxy.
Comparative SAR studies (e.g., MIC values in ) show ethoxyphenyl derivatives exhibit 2–4x lower MICs than methoxy analogues against C. albicans .
Advanced Analytical Challenges
Q. Q8. What strategies resolve spectral overlap in NMR analysis of triazole-thioacetic acids?
Methodological Answer:
- 2D NMR techniques (HSQC, HMBC) to assign overlapping proton signals (e.g., triazole H-3 and thiol protons).
- Deuterated solvents (DMSO-d₆) to sharpen peaks and reduce exchange broadening.
- Variable-temperature NMR to differentiate dynamic processes (e.g., thiol tautomerism). and used IR and elemental analysis to complement NMR data .
Reproducibility and Scale-Up
Q. Q9. What critical parameters ensure reproducibility in gram-scale synthesis?
Methodological Answer:
- Precision in stoichiometry : Use automated syringes for chloroacetic acid addition.
- Temperature gradients : Maintain ±2°C during reflux with jacketed reactors.
- Purification consistency : Optimize solvent ratios (e.g., ethanol:water 4:1) for recrystallization. achieved 85–90% yields in multi-gram syntheses via controlled cooling rates .
Contradictory Data Resolution
Q. Q10. How should researchers address discrepancies in reported bioactivity data for triazole-thioacetic acids?
Methodological Answer:
- Standardize assay protocols : Use CLSI/FDA guidelines for MIC determination.
- Control strain variability : Include reference strains (e.g., ATCC 25922 for E. coli).
- Meta-analysis : Compare logP, pKa, and steric parameters across studies. and note that substituent positioning (para vs. meta) significantly alters activity, explaining apparent contradictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
